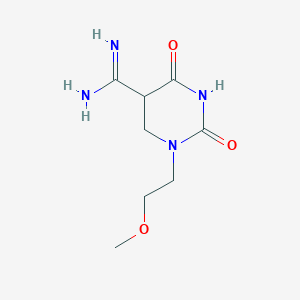

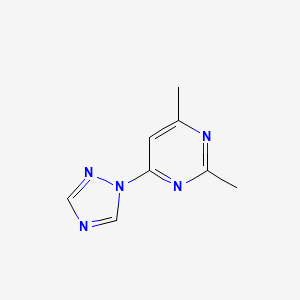

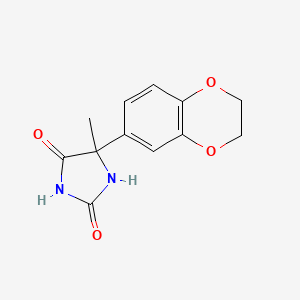

2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” is a type of 1,2,4-triazole derivative . These derivatives are known for their potential as anticancer agents and as Strigolactone biosynthesis inhibitors . They have shown impressive activity in increasing shoot branching and inhibiting seed germination of the root parasitic plants Striga spp. and Orobanche spp .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” and other 1,2,4-triazole derivatives is established by NMR and MS analysis . These structures are crucial for understanding their biological activities and potential as therapeutic agents .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and other 1,2,4-triazole derivatives are complex and involve multiple steps . These reactions are crucial for the formation of the triazole ring, which is a key feature of these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” and other 1,2,4-triazole derivatives are determined by their molecular structure . These properties are crucial for understanding their reactivity and potential as therapeutic agents .Scientific Research Applications

Coordination Chemistry

Research has indicated that derivatives of 1,2,4-triazolo[1,5-a]pyrimidine, such as 2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine, display broad versatility in binding metal ions. These ligands primarily coordinate through the endocyclic nitrogen atom, leading to dimeric and polymeric structures with potential applications in material science and coordination chemistry. Notably, their complexation behavior with various metals has been thoroughly reviewed, highlighting their structural diversity and potential in creating new materials with unique properties (Salas et al., 1999).

Synthetic Methodologies

The compound and its derivatives have been utilized in the synthesis of various heterocyclic frameworks, demonstrating their role as key intermediates in the construction of biologically active molecules. For instance, their involvement in the synthesis of triazolo[4,3-a]pyrimidine derivatives via three-component condensation has been documented, showcasing their applicability in creating complex molecular structures under mild conditions. These methodologies offer a pathway to a wide range of compounds with potential pharmaceutical applications (Jamasbi et al., 2018).

Biological Activities

Furthermore, the biological activities of compounds containing the 1,2,4-triazolo[1,5-a]pyrimidine moiety have been extensively studied. These compounds have shown promising results in various biological assays, including DNA photocleavage activity and potential fungicidal and plant growth-regulating activities. The synthesis and bioactivity studies of these compounds underscore their potential as lead compounds in developing new therapeutic agents (Sharma et al., 2015).

Future Directions

The future directions for research on “2,4-dimethyl-6-(1H-1,2,4-triazol-1-yl)pyrimidine” and other 1,2,4-triazole derivatives include further investigation of their mechanism of action, optimization of their synthesis, and evaluation of their potential as therapeutic agents . These compounds represent a promising class of compounds for the development of new anticancer agents and Strigolactone biosynthesis inhibitors .

properties

IUPAC Name |

2,4-dimethyl-6-(1,2,4-triazol-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-6-3-8(12-7(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNLBGGDXLJDNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643702.png)

![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)

![3-(1-(Benzo[d]thiazole-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione](/img/structure/B2643706.png)

![9-Benzyl-2,9-diazaspiro[5.5]undecan-5-ol dihydrochloride](/img/structure/B2643707.png)

![N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-2-fluorobenzamide](/img/structure/B2643715.png)

![N-(4-fluorophenyl)-2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2643720.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2643721.png)

![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2643723.png)